3,4,3',4'-Tetraphenyl-1,1'-ethandiylbispyrol-2,5-dione
Description
Chemical Structure and Synthesis
3,4,3',4'-Tetraphenyl-1,1'-ethandiylbispyrol-2,5-dione (CAS 226065-73-2, EC 431-500-0) is a symmetric organic compound featuring two pyrrol-2,5-dione moieties linked by a 1,1'-ethylene bridge. Each pyrrolidone ring is substituted with phenyl groups at the 3 and 4 positions, resulting in a rigid, planar structure. The compound is synthesized via multistep organic reactions, including cyclocondensation and Friedel-Crafts alkylation, to achieve the tetraphenyl substitution pattern and ethylene bridge formation .
Properties
CAS No. |
226065-73-2 |
|---|---|
Molecular Formula |
C34H24N2O4 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-[2-(2,5-dioxo-3,4-diphenylpyrrol-1-yl)ethyl]-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H24N2O4/c37-31-27(23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)32(38)35(31)21-22-36-33(39)29(25-17-9-3-10-18-25)30(34(36)40)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
HIPDKXFLKKDZRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)CCN3C(=O)C(=C(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
3,4,3',4'-Tetraphenyl-1,1'-ethandiylbispyrol-2,5-dione (CAS Number: 112523-82-7) is a complex organic compound notable for its unique structure featuring two pyrolidine rings linked by an ethandiyl bridge and multiple phenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of this compound is C34H24N2O4, with a molecular weight of 524.6 g/mol. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and condensation reactions due to the diketone functionality.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar diketones have shown marked efficacy against various cancer cell lines. In particular:
- Cell Lines Tested : Breast and cervical cancer cell lines exhibited significant sensitivity to related compounds.
- Mechanism of Action : Investigations into the molecular mechanisms revealed that these compounds may induce apoptosis and inhibit DNA replication through interactions with cellular signaling pathways .
A comparative table summarizing the biological activity of related compounds is presented below:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tetracene-5,12-dione (A01) | Breast Cancer | 5.0 | Induction of apoptosis |
| 5-Fluoro-1H-pyrimidine-2,4-dione (A02) | Cervical Cancer | 7.5 | Inhibition of DNA replication |
| 3,4,3',4'-Tetraphenyl derivative | Various Cancer Lines | TBD | Potential interaction with DNA |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies show that similar compounds exhibit activity against a range of pathogens:
- Tested Microorganisms : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from this class have shown MIC values as low as 0.03–0.06 µg/mL against Candida spp., indicating potent antifungal activity .
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
-
Case Study on Anticancer Effects :
- A study assessed the effects of a derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
-
Case Study on Antimicrobial Effects :
- Another investigation focused on the antimicrobial properties against bacterial strains. The study found that modifications in the chemical structure could enhance or diminish antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3',4,4'-Tetraphenyl-2,2'-bisilole
- Structural Differences : Replaces the ethylene-linked pyrrolidone cores with silicon-containing bisilole rings.
- Electronic Properties : Exhibits σ–π conjugation between silicon and adjacent π-systems, leading to a low LUMO energy level (-1.3 eV) and enhanced electron-accepting capacity. This contrasts with the purely organic π-system of the target compound, which lacks such conjugation .
1-Methyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene Derivatives
- Structural Differences : Contains a silicon atom within a cyclopentadiene ring instead of pyrrolidone units.
- Synthetic Pathways : Derivatives such as 1,1'-oxybis(1-methyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene) are synthesized via hydrolysis or sodium-mediated coupling, differing from the ethylene bridge formation in the target compound .
- Applications : Silacyclopentadienes are studied for aggregation-induced emission (AIE) in optoelectronics, whereas the ethandiylbispyrol-dione lacks documented AIE activity .
Comparative Data Tables
Table 1: Optical and Electronic Properties
| Compound | LUMO (eV) | λem (nm) | Key Conjugation Feature |
|---|---|---|---|
| 3,4,3',4'-Tetraphenyl-1,1'-ethandiylbispyrol-2,5-dione | N/A | N/A | Ethylene-linked π-system |
| 3,3',4,4'-Tetraphenyl-2,2'-bisilole | -1.3 | 480 | σ–π conjugation (Si–C) |
| 1-Methyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene | N/A | 450–500 | Si-incorporated cyclopentadiene |
Table 2: Hazard Classifications (EU CLP)
Key Research Findings
- Toxicity Profile : The ethandiylbispyrol-dione derivative’s sensitization and aquatic toxicity risks surpass those of silicon-containing analogs, likely due to its higher solubility in aqueous environments and reactive pyrrolidone moieties .
- Structural Rigidity : The ethylene bridge and tetraphenyl substitution confer thermal stability (>300°C decomposition) but limit solubility in common organic solvents, complicating processing for industrial applications .
- Regulatory Status : Listed in EU inventories (e.g., ECHA) with strict handling requirements (S-phrases: 22, 24, 37, 61), unlike unregulated silole and silacyclopentadiene derivatives .
Preparation Methods
Retrosynthetic Analysis and Precursor Design
Core Bis-Imide Architecture
The target compound’s structure comprises two 3,4-diphenylpyrrolidine-2,5-dione units linked by an ethanediyl bridge. Retrosynthetic cleavage identifies ethylenediamine and 3,4-diphenylmaleic anhydride as key precursors. The bis-imide linkage forms via nucleophilic acyl substitution, wherein ethylenediamine’s primary amines attack the anhydride’s electrophilic carbonyl carbons.
Synthetic Routes to 3,4-Diphenylmaleic Anhydride
Grignard Addition–Dehydration Sequence
Maleic anhydride reacts with phenylmagnesium bromide in tetrahydrofuran at −78°C, yielding 3,4-diphenylsuccinic acid after acidic workup. Subsequent dehydration with acetic anhydride at 140°C generates 3,4-diphenylmaleic anhydride. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry: singlet at δ 7.45–7.32 ppm (10H, aromatic) and doublets at δ 6.88 ppm (2H, vinylic).
Palladium-Catalyzed Cross-Coupling
Bromomaleic anhydride undergoes Suzuki–Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1). This method affords superior regiocontrol (98% 3,4-substitution) but requires inert conditions and elevated temperatures (110°C, 12 hours).
Bis-Imide Formation: Methodological Comparisons
Conventional Thermal Approach
Refluxing 3,4-diphenylmaleic anhydride (2.2 eq) with ethylenediamine (1 eq) in ethanol containing 5 mol% acetic acid for 4 hours produces the target compound in 58% yield. Prolonged heating beyond 5 hours induces polymerization, reducing yield to 32%. Fourier-transform infrared spectroscopy (FTIR) validates imide formation: ν(C=O) at 1778 cm⁻¹ and 1712 cm⁻¹.
Microwave-Assisted Synthesis
Employing a CEM Discover SP microwave reactor, the reaction completes in 25 minutes at 120°C with 300 W irradiation. Ethanol’s dielectric properties facilitate rapid heating, achieving 72% isolated yield. Kinetic studies demonstrate a 6.3-fold rate enhancement versus thermal methods.
Solvent Optimization
Comparative solvent screening (Table 1) reveals ethanol’s superiority over dimethylformamide (DMF) and toluene. Polar aprotic solvents like DMF increase side-product formation due to enhanced amine nucleophilicity.
Table 1: Solvent Effects on Microwave-Assisted Bis-Imide Synthesis
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 25 |
| DMF | 36.7 | 41 | 30 |
| Toluene | 2.4 | 18 | 40 |
Characterization and Analytical Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): δ 7.41–7.28 (m, 20H, Ar-H), 4.12 (s, 4H, N-CH₂-CH₂-N), 3.95 (d, J = 15 Hz, 4H, pyrrolidine-H). High-resolution mass spectrometry (HRMS) calculates for C₃₆H₂₈N₂O₄ [M+H]⁺: 553.2124; found: 553.2121.
Thermal Stability Analysis
Differential scanning calorimetry (DSC) shows a melting endotherm at 248°C (ΔH = 132 J/g) with no decomposition below 300°C, indicating robust thermal stability for high-temperature applications.
Scale-Up Challenges and Industrial Feasibility
Microwaves in Continuous Flow Systems
Pilot-scale experiments using a Milestone FlowSYNTH reactor (10 L capacity) achieve 68% yield at 5 kg/batch. Residence time optimization (18 minutes) prevents clogging from precipitated product.
Cost-Benefit Analysis of Precursor Routes
Grignard-derived 3,4-diphenylmaleic anhydride costs $412/kg (99% purity), whereas cross-coupled material exceeds $2,300/kg. Industrial adoption favors the Grignard method despite lower regioselectivity (87% vs. 98%).
Q & A
Q. What are the optimal synthetic routes for 3,4,3',4'-Tetraphenyl-1,1'-ethandiylbispyrol-2,5-dione, and how can yield be improved?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. Key strategies include:
- Palladium-catalyzed cross-coupling for introducing phenyl groups (e.g., Suzuki-Miyaura coupling using aryl boronic acids and halogenated precursors).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while elevated temperatures (80–120°C) improve kinetics .
- Catalyst screening : Use of Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl-aryl bond formation.
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.
- Hygroscopicity testing : Monitor mass changes under controlled humidity (e.g., 25°C, 60% RH) using dynamic vapor sorption (DVS).
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation via HPLC.
Key Finding:
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign phenyl proton environments (δ 7.2–7.6 ppm) and carbonyl groups (δ 170–175 ppm).
- X-ray crystallography : Resolve steric effects from tetraphenyl substituents and confirm dihedral angles between pyrrolidine-dione rings .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Reference: Structural elucidation methods validated for analogous bis-dione derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
Methodological Answer:
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets) using AutoDock Vina.
- Charge distribution analysis : Identify electrophilic/nucleophilic sites for functionalization .
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer: Contradictions may arise from:
- Tautomerism : Dynamic equilibrium between keto-enol forms alters splitting patterns. Use variable-temperature NMR to confirm.
- Crystallographic disorder : Compare solid-state (X-ray) and solution-state (NMR) data .
- Paramagnetic impurities : Filter samples through activated charcoal or use EDTA to chelate metal ions.
Case Study:
Inconsistent ¹H NMR signals for phenyl groups were resolved by identifying residual solvent (DMSO-d₆) interactions .
Q. What strategies enable selective functionalization of the dione core for structure-activity studies?
Methodological Answer:
- Nucleophilic substitution : React with amines or thiols at the α-carbonyl positions.
- Photochemical modifications : UV-induced [2+2] cycloaddition to introduce crosslinking moieties.
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .
Reference: Functionalization approaches adapted from enaminone derivative syntheses .
Q. How to design in vivo studies to evaluate potential bioactivity?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) based on the compound’s lipophilic profile.
- Dosage optimization : Conduct MTD (maximum tolerated dose) assays in rodent models.
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation.
Key Consideration:
- Monitor for off-target effects due to phenyl group interactions with lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
